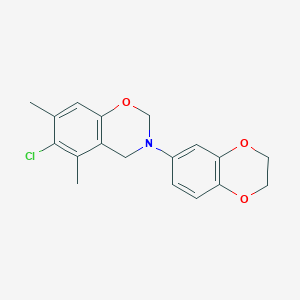

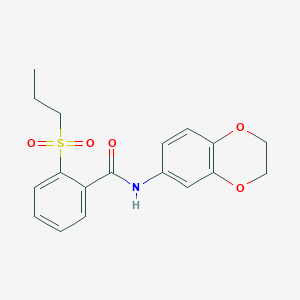

![molecular formula C13H12N4O4S B4728005 4,5-dimethoxy-2-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4728005.png)

4,5-dimethoxy-2-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione

Übersicht

Beschreibung

The compound of interest is a multifaceted molecule that belongs to the family of heterocyclic compounds, featuring a unique assembly of triazole, isoindole, and dione functionalities. Its significance lies in its structural diversity, which offers a rich tapestry for exploring various chemical reactions and interactions, contributing to the broader understanding of heterocyclic chemistry.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions that include condensation, cyclization, and functional group transformations. For instance, Xu et al. (2006) described a synthesis approach for a structurally similar compound, which involves the treatment of amino-triazole thione with dimethoxybenzaldehyde, showcasing a method that might be applicable to our compound of interest (Xu et al., 2006).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's chemical behavior. Studies like the one by Anouar et al. (2019), which investigates the crystal structure and IR spectrum of an isoindole-dione derivative, provide insights into the spatial arrangement and electronic environment of similar compounds. This analysis can help predict the reactivity and interactions of our compound of interest (Anouar et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be rich and varied, involving interactions with nucleophiles, electrophiles, and various catalysts. For example, Misra and Ila (2010) demonstrated the use of a bis(methylthio)methylene precursor for synthesizing oxazole derivatives, suggesting a pathway for functionalization and further chemical transformation relevant to our compound (Misra & Ila, 2010).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure are essential for material characterization. The crystalline structure, as explored by Zeng (2014) for a Meldrum's acid derivative, provides valuable information on the compound's solid-state properties and potential applications in material science (Zeng, 2014).

Wirkmechanismus

Target of Action

The compound, also known as MLS-0146265.0001, is a unique heterocyclic compound that contains a 1,2,4-triazole scaffold . This scaffold is present in an array of pharmaceuticals and biologically important compounds used in drug discovery studies against various diseases

Mode of Action

The 1,2,4-triazole group in the compound operates as the main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . The compound’s interaction with its targets leads to changes that contribute to its biological activity.

Biochemical Pathways

The compound affects various biochemical pathways due to its broad-spectrum biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities

Result of Action

The compound’s action results in various molecular and cellular effects due to its broad-spectrum biological activities . These effects contribute to its potential use in treating various diseases.

Eigenschaften

IUPAC Name |

4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O4S/c1-20-7-5-4-6-8(9(7)21-2)11(19)17(10(6)18)12-14-13(22-3)16-15-12/h4-5H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWLXSBLBHTNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=NC(=NN3)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326504 | |

| Record name | 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200256 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

879935-08-7 | |

| Record name | 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

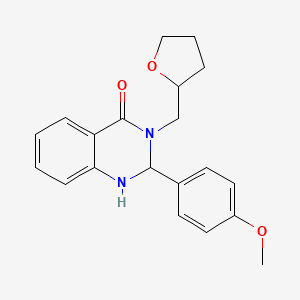

![6,7-dimethyl-2-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4727939.png)

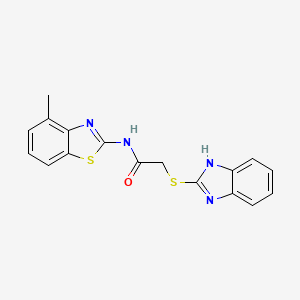

![N-(5-chloro-2-pyridinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4727947.png)

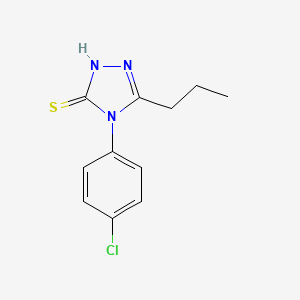

![3-cyclopropyl-N-{2-[(2-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4727951.png)

![6-iodo-3-(4-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4727958.png)

![ethyl 7-amino-2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4727961.png)

![2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid](/img/structure/B4727995.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4728018.png)

![3-{[(cyclohexylamino)carbonyl]amino}-N-ethylbenzamide](/img/structure/B4728025.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4728036.png)